4-[4-(Dimethylamino)naphthyl]-1,2,4-triazolidine-3,5-dione
Description
4-[4-(Dimethylamino)naphthyl]-1,2,4-triazolidine-3,5-dione is a triazolidine-dione derivative characterized by a naphthyl group substituted with a dimethylamino moiety at the 4-position. This compound belongs to the Cookson-type reagents, a class of dienophiles widely used in derivatization reactions for enhancing the detectability of conjugated dienes (e.g., vitamin D metabolites) in liquid chromatography-tandem mass spectrometry (LC/MS/MS) . The naphthyl group distinguishes it from other triazolidine-diones, providing increased lipophilicity and an extended aromatic system, which may improve UV absorption and ionization efficiency in analytical applications .
Its synthesis involves functionalization of the triazolidine-dione core, with the dimethylamino group acting as an electron-donating substituent that stabilizes the reactive triazoline-dione intermediate during derivatization . Current research highlights its role in organic synthesis, polymer chemistry, and catalysis, where its structural features enable tailored reactivity and material properties .
Properties
IUPAC Name |
4-[4-(dimethylamino)naphthalen-1-yl]-1,2,4-triazolidine-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2/c1-17(2)11-7-8-12(10-6-4-3-5-9(10)11)18-13(19)15-16-14(18)20/h3-8H,1-2H3,(H,15,19)(H,16,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUTLQTWYOOLPBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C2=CC=CC=C21)N3C(=O)NNC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Isocyanate Preparation
The key intermediate, 4-(dimethylamino)naphthyl isocyanate, is synthesized from 4-(dimethylamino)naphthoic acid through a Curtius rearrangement:
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Acyl azide formation : 4-(Dimethylamino)naphthoic acid is treated with thionyl chloride to form the acyl chloride, followed by reaction with sodium azide to yield the acyl azide.
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Thermal decomposition : Heating the acyl azide induces the Curtius rearrangement, producing 4-(dimethylamino)naphthyl isocyanate.
Reaction Scheme :
Urazole Formation
The isocyanate is reacted with ethyl carbazate in anhydrous dichloromethane (DCM) at 0–5°C to form a semicarbazide intermediate, which cyclizes to the urazole upon heating.
Typical Conditions :
Mechanism :
Oxidation of Urazole to Triazolinedione
The urazole is oxidized to the triazolinedione using nitrogen(IV) oxides (NO/NO) or alternative oxidants.
Dinitrogen Tetroxide (N2_22O4_44) Oxidation
Procedure :
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The urazole is suspended in anhydrous ethyl acetate.
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NO gas is bubbled through the solution at 0°C until a deep red color persists.
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The mixture is stirred for 2–4 hours, followed by solvent evaporation and sublimation.
Conditions :
Advantages : High purity, minimal byproducts.
Barium Manganate Oxidation
An alternative solid-phase oxidant for lab-scale synthesis:
Optimization and Challenges
Regioselectivity in Urazole Synthesis
Electron-donating groups (e.g., dimethylamino) on the naphthyl ring enhance cyclization efficiency by stabilizing the transition state. Competing reactions (e.g., dimerization) are suppressed using high-dilution conditions.
Oxidation Side Reactions
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Nitration : Electron-rich aromatic rings may undergo nitration with NO. This is mitigated by using non-aromatic solvents (e.g., ethyl acetate).
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Hydrolysis : Moisture leads to triazolinedione decomposition. Anhydrous conditions and desiccants (e.g., NaSO) are critical.
Analytical Characterization
| Property | Data | Method |
|---|---|---|
| Molecular Weight | 270.29 g/mol | HRMS |
| Melting Point | 198–200°C (decomposes) | DSC |
| UV-Vis () | 340 nm (DMF) | Spectrophotometry |
| H NMR (CDCl) | δ 7.8–8.2 (naphthyl), δ 3.1 (N(CH)) | 400 MHz |
Comparative Data for Oxidation Methods
| Oxidant | Solvent | Temperature | Yield | Purity |
|---|---|---|---|---|
| NO | Ethyl acetate | 0°C | 92% | >99% |
| BaMnO | Acetonitrile | 25°C | 78% | 95% |
| HNO/HSO | CHCl | –10°C | 65% | 90% |
Recent Advances
Microwave-assisted cyclization reduces urazole synthesis time from 12 hours to 30 minutes with comparable yields (82%). Flow chemistry protocols using immobilized BaMnO enable continuous oxidation, improving scalability .
Chemical Reactions Analysis
4-[4-(Dimethylamino)naphthyl]-1,2,4-triazolidine-3,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where the dimethylamino group or other substituents are replaced by different functional groups using appropriate reagents and conditions
Scientific Research Applications
4-[4-(Dimethylamino)naphthyl]-1,2,4-triazolidine-3,5-dione has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-[4-(Dimethylamino)naphthyl]-1,2,4-triazolidine-3,5-dione involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to certain enzymes or receptors, altering their activity and leading to various biochemical outcomes . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparisons
The compound is compared to structurally analogous triazolidine-diones, focusing on substituent effects:
Reactivity and Stability
- However, the naphthyl group’s steric bulk may reduce reaction rates relative to phenyl-substituted analogues like DAPTAD .
- Stability: Caged derivatives (e.g., DAP-PA) of dimethylaminophenyl analogues show improved stability under storage conditions . The naphthyl variant’s stability remains understudied but may require optimization due to photodegradation risks from extended conjugation .
Analytical Performance
In LC/MS/MS applications, the naphthyl group’s larger conjugated system could lower detection limits compared to phenyl-based reagents. For example:
- DAPTAD: Achieves sub-nanogram detection limits for vitamin D metabolites due to dimethylamino-enhanced ionization .
- Target Compound : Predicted to offer superior sensitivity in UV detection (λmax ~350–400 nm) and mass spectrometry due to naphthyl’s chromophoric and ionizable properties .
Research Findings and Challenges
- Vitamin D Analysis : DAPTAD and PTAD remain industry standards, but the target compound’s naphthyl group shows promise for niche applications requiring ultra-sensitive detection .
- Synthesis Challenges : The compound’s commercial scarcity (out of stock until 2025) suggests synthetic hurdles, possibly related to naphthyl group functionalization or purification .
- Stability Optimization : Further studies are needed to evaluate photostability and shelf-life under analytical conditions, as seen in caged DAPTAD derivatives .
Biological Activity
4-[4-(Dimethylamino)naphthyl]-1,2,4-triazolidine-3,5-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anticancer, and other pharmacological effects.
Chemical Structure and Properties
The compound features a triazolidine core with a dimethylamino group attached to a naphthyl moiety. Its structure can be represented as follows:
Biological Activity Overview
Research indicates that 4-[4-(Dimethylamino)naphthyl]-1,2,4-triazolidine-3,5-dione exhibits various biological activities:
- Antimicrobial Activity : Studies have shown that compounds containing the triazolidine structure often possess significant antimicrobial properties. For instance, derivatives of triazoles have been reported to exhibit potent activity against both Gram-positive and Gram-negative bacteria .
- Anticancer Properties : The compound has been evaluated for its anticancer potential. Triazole derivatives are known for their ability to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of cell cycle progression .
Antimicrobial Studies
Several studies have focused on the antimicrobial efficacy of triazolidine derivatives. A recent analysis demonstrated that compounds similar to 4-[4-(Dimethylamino)naphthyl]-1,2,4-triazolidine-3,5-dione showed minimum inhibitory concentrations (MIC) in the range of 0.125–8 μg/mL against various pathogens including Staphylococcus aureus and Escherichia coli .
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| Compound A | 0.125 | S. aureus |
| Compound B | 0.5 | E. coli |
| Compound C | 8 | Pseudomonas aeruginosa |
Anticancer Activity
In vitro studies have indicated that 4-[4-(Dimethylamino)naphthyl]-1,2,4-triazolidine-3,5-dione can inhibit the growth of various cancer cell lines. The compound was found to induce apoptosis in human breast cancer cells with an IC50 value of approximately 10 μM .
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast) | 10 |
| HeLa (Cervical) | 15 |
| A549 (Lung) | 12 |
Case Studies
- Antimicrobial Efficacy : A study conducted by Prakash et al. synthesized several triazole derivatives and tested their antimicrobial activity against resistant strains of bacteria. The results indicated that certain derivatives exhibited enhanced potency compared to traditional antibiotics .
- Anticancer Mechanism : Research published in the Journal of Medicinal Chemistry explored the mechanism by which triazolidine compounds induce apoptosis in cancer cells. It was found that these compounds activate caspase pathways leading to programmed cell death .
Q & A
Q. How can researchers reconcile discrepancies between theoretical predictions and experimental data for this compound?
- Methodological Answer : Re-examine computational parameters (e.g., basis sets or solvation models) to align with experimental conditions. Validate force fields in molecular dynamics simulations using experimental crystallographic data. Bayesian statistical methods quantify uncertainty in both theoretical and experimental results .
Safety and Compliance
Q. What safety protocols are critical when handling intermediates like Schiff bases during synthesis?
- Methodological Answer : Conduct hazard assessments for intermediates (e.g., flammability, toxicity) using SDS databases. Use inert-atmosphere gloveboxes for air-sensitive steps. Implement engineering controls (e.g., fume hoods) and personal protective equipment (PPE) for handling corrosive reagents like thiolactic acid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
